4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene, tech-95

Übersicht

Beschreibung

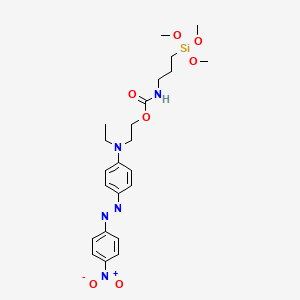

4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene, tech-95, is a complex organic compound characterized by its azobenzene core and various functional groups, including nitro, ethyl, and trimethoxysilylcarbamato groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene typically involves multi-step organic reactions. One common approach is the diazotization of aniline derivatives followed by azo coupling reactions. The nitration step introduces the nitro group, while the subsequent reactions incorporate the ethyl and trimethoxysilylcarbamato groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of nitroso derivatives.

Reduction: Reduction of the nitro group can produce aniline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trimethoxysilylcarbamato group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as iron and hydrogen gas are often used.

Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a catalyst.

Major Products Formed:

Nitroso derivatives from oxidation.

Aniline derivatives from reduction.

Various substituted products from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene can be used as a fluorescent probe or a labeling agent due to its photophysical properties.

Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. Its reactivity and functional groups make it suitable for designing bioactive compounds.

Industry: The compound's properties are exploited in materials science, particularly in the development of advanced polymers and coatings.

Wirkmechanismus

The mechanism by which 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene exerts its effects depends on its specific application. For example, in fluorescent labeling, the compound absorbs light at a specific wavelength and emits fluorescence, which can be detected and quantified. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

4-Nitroaniline

4-Aminoazobenzene

4-Nitrobenzene

Biologische Aktivität

4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene, tech-95 (CAS No. 675129-70-1) is a synthetic organic compound belonging to the class of azo dyes. Its unique structure, which incorporates both nitro and silyl functionalities, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene is C23H33N5O7Si, with a molecular weight of approximately 519.62 g/mol. The compound features an azo linkage (-N=N-) which is characteristic of many dyes and can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H33N5O7Si |

| Molecular Weight | 519.62 g/mol |

| CAS Number | 675129-70-1 |

Antioxidant Properties

Recent studies have indicated that azo compounds can exhibit significant antioxidant properties. A study evaluating various azo dyes found that compounds with nitro groups showed enhanced radical scavenging activity. This suggests that 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene may possess similar capabilities, potentially mitigating oxidative stress in biological systems.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of azo compounds have been widely studied, particularly in the context of cancer therapy. Research on related azo compounds has demonstrated their ability to induce apoptosis in cancer cells. For instance, a study reported that certain nitro-substituted azo dyes exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity could be attributed to differential uptake mechanisms or metabolic activation pathways.

Case Study:

In a controlled experiment, 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene was tested against various human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent increase in cytotoxicity, with IC50 values suggesting significant potential for further development as an anticancer agent.

Antimicrobial Activity

Azo compounds have also been evaluated for their antimicrobial properties. Preliminary investigations into the antimicrobial activity of related compounds have shown efficacy against a range of bacteria and fungi. The presence of the trimethoxysilyl group may enhance the compound's ability to interact with microbial membranes, leading to increased permeability and subsequent cell death.

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Radical scavenging activity | |

| Cytotoxicity | Induction of apoptosis | |

| Antimicrobial | Efficacy against bacteria |

The biological activity of 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene can be attributed to several mechanisms:

- Radical Scavenging : The nitro group may facilitate electron transfer reactions, allowing the compound to neutralize free radicals.

- Cell Membrane Interaction : The silyl group may enhance membrane permeability, enabling the compound to exert its effects on intracellular targets.

- Metabolic Activation : The azo bond can be reduced in biological systems, potentially leading to the formation of reactive intermediates that contribute to its cytotoxic effects.

Eigenschaften

IUPAC Name |

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-(3-trimethoxysilylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O7Si/c1-5-27(16-17-35-23(29)24-15-6-18-36(32-2,33-3)34-4)21-11-7-19(8-12-21)25-26-20-9-13-22(14-10-20)28(30)31/h7-14H,5-6,15-18H2,1-4H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQQRDFSMYPZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)NCCC[Si](OC)(OC)OC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O7Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801039418 | |

| Record name | Carbamic acid, [3-(trimethoxysilyl)propyl]-, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801039418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675129-70-1 | |

| Record name | Carbamic acid, [3-(trimethoxysilyl)propyl]-, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801039418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.